
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one is a chemical compound that features a morpholine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one typically involves the reaction of a suitable precursor with morpholine under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-1-(piperidin-4-yl)butan-1-one
- (2S)-2-amino-1-(pyrrolidin-4-yl)butan-1-one
- (2S)-2-amino-1-(azepan-4-yl)butan-1-one
Uniqueness
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3/t7-/m0/s1 |
InChI Key |
KCTSYDSISOQLMH-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCOCC1)N |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
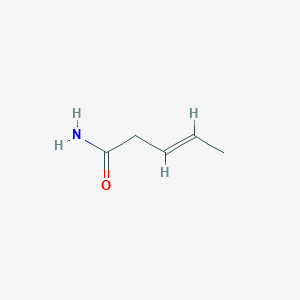
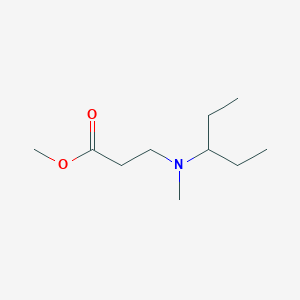

![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
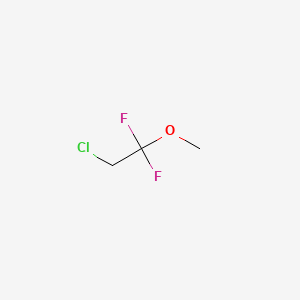

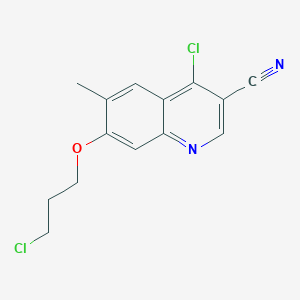
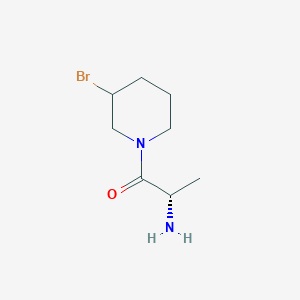

![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
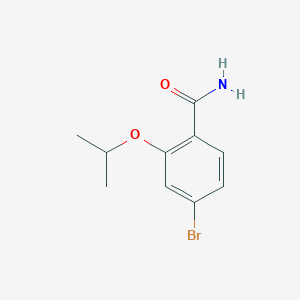
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
